2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine
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Overview
Description
2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple chlorophenyl groups and a dimethylamino group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product’s formation. Common reagents used in the synthesis include chlorobenzene derivatives, amines, and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its mechanism of action often involves binding to specific receptors or enzymes, leading to changes in cellular processes. The presence of multiple functional groups allows it to interact with different biological molecules, making it a versatile compound in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl compounds: Molecules containing chlorophenyl groups with varying functional groups.
Uniqueness
2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine is unique due to its combination of chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2-[bis(4-chlorophenyl)methyl]-4-N-[3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl]-1-N,1-N-dimethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H37Cl4N3/c1-48(2)39-23-21-35(25-37(39)41(27-5-13-31(43)14-6-27)28-7-15-32(44)16-8-28)47-36-22-24-40(49(3)4)38(26-36)42(29-9-17-33(45)18-10-29)30-11-19-34(46)20-12-30/h5-26,41-42,47H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFTWECWAICPDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)NC2=CC(=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37Cl4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912857 |
Source
|
Record name | 2-[Bis(4-chlorophenyl)methyl]-N~4~-{3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl}-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99123-36-1 |
Source
|
Record name | Bis(3-bis(4-chlorophenyl)methyl-4-dimethylaminophenyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099123361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Bis(4-chlorophenyl)methyl]-N~4~-{3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl}-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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